molecular formula C12H20FNOSi B6181979 4-[(tert-butyldimethylsilyl)oxy]-3-fluoroaniline CAS No. 2060554-58-5

4-[(tert-butyldimethylsilyl)oxy]-3-fluoroaniline

Cat. No.: B6181979
CAS No.: 2060554-58-5
M. Wt: 241.38 g/mol
InChI Key: XCZDDYDLXRFXLF-UHFFFAOYSA-N
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Description

4-[(tert-Butyldimethylsilyl)oxy]-3-fluoroaniline is an organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to a fluoroaniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(tert-butyldimethylsilyl)oxy]-3-fluoroaniline typically involves the protection of the hydroxyl group of 3-fluoroaniline using tert-butyldimethylsilyl chloride. The reaction is carried out in the presence of a base such as imidazole or triethylamine in an aprotic solvent like dimethylformamide (DMF) or acetonitrile. The reaction conditions are generally mild, with temperatures ranging from room temperature to slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(tert-Butyldimethylsilyl)oxy]-3-fluoroaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluoro group, with reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran (THF).

Major Products Formed

    Oxidation: Formation of corresponding quinones or nitro compounds.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted anilines or ethers.

Scientific Research Applications

4-[(tert-Butyldimethylsilyl)oxy]-3-fluoroaniline is used in various scientific research applications, including:

    Chemistry: As a building block in organic synthesis and as a protecting group for hydroxyl functionalities.

    Biology: In the synthesis of bioactive molecules and as a probe in biochemical assays.

    Medicine: Potential use in the development of pharmaceuticals and as an intermediate in drug synthesis.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(tert-butyldimethylsilyl)oxy]-3-fluoroaniline involves the interaction of the fluoroaniline core with various molecular targets. The tert-butyldimethylsilyl group provides steric protection, allowing selective reactions at other functional groups. The compound can participate in electrophilic aromatic substitution reactions, where the fluoro group acts as an electron-withdrawing substituent, influencing the reactivity of the aromatic ring.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(tert-Butyldimethylsilyl)oxy]benzaldehyde
  • (tert-Butyldimethylsilyloxy)acetaldehyde
  • 4-tert-Butyldimethylsiloxy-1-butanol

Uniqueness

4-[(tert-Butyldimethylsilyl)oxy]-3-fluoroaniline is unique due to the presence of both the fluoro and tert-butyldimethylsilyl groups. The fluoro group enhances the compound’s reactivity and selectivity in various chemical reactions, while the tert-butyldimethylsilyl group provides steric protection and stability. This combination makes it a valuable intermediate in organic synthesis and a versatile compound in scientific research.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-[(tert-butyldimethylsilyl)oxy]-3-fluoroaniline involves the protection of the amine group followed by the introduction of the fluoro group. The tert-butyldimethylsilyl (TBDMS) group is used for the protection of the amine group. The fluoro group is introduced using a nucleophilic substitution reaction.", "Starting Materials": [ "3-fluoroaniline", "tert-butyldimethylsilyl chloride", "triethylamine", "dichloromethane", "sodium bicarbonate", "ethyl acetate", "hydrochloric acid", "sodium hydroxide", "water" ], "Reaction": [ "Protection of amine group: 3-fluoroaniline is reacted with tert-butyldimethylsilyl chloride and triethylamine in dichloromethane to form 4-[(tert-butyldimethylsilyl)oxy]-3-fluoroaniline.", "Nucleophilic substitution: 4-[(tert-butyldimethylsilyl)oxy]-3-fluoroaniline is reacted with sodium bicarbonate and ethyl acetate to form the corresponding fluoroanilide. The TBDMS group is removed using hydrochloric acid and the resulting amine is neutralized with sodium hydroxide to obtain the final product, 4-[(tert-butyldimethylsilyl)oxy]-3-fluoroaniline." ] }

CAS No.

2060554-58-5

Molecular Formula

C12H20FNOSi

Molecular Weight

241.38 g/mol

IUPAC Name

4-[tert-butyl(dimethyl)silyl]oxy-3-fluoroaniline

InChI

InChI=1S/C12H20FNOSi/c1-12(2,3)16(4,5)15-11-7-6-9(14)8-10(11)13/h6-8H,14H2,1-5H3

InChI Key

XCZDDYDLXRFXLF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)N)F

Purity

95

Origin of Product

United States

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